3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with tert-butylsulfonyl and trifluoromethylphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butylsulfonyl Group: This step involves the reaction of the pyrrolidine derivative with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylphenylsulfonyl Group: The final step involves the reaction of the intermediate compound with 2-(trifluoromethyl)phenylsulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butylsulfonyl)pyrrolidine: Lacks the trifluoromethylphenylsulfonyl group, resulting in different chemical and biological properties.
1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine: Lacks the tert-butylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
3-(Tert-butylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is unique due to the presence of both tert-butylsulfonyl and trifluoromethylphenylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
3-tert-butylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c1-14(2,3)24(20,21)11-8-9-19(10-11)25(22,23)13-7-5-4-6-12(13)15(16,17)18/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPHPPYMJUJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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